N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

chemical biology probe development RORγt inhibition

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034343-27-4, molecular formula C₂₀H₂₆N₂O₄S₂, MW 422.6 g/mol) is a fully synthetic small molecule characterized by a furan ring, a thiomorpholine moiety, and a para-methylsulfonylphenyl propanamide scaffold. It belongs to a broader chemotype of heterocyclic amides featuring thiomorpholine and aryl sulfone groups, a class that has been explored in patent literature for RORγt inhibitory activity relevant to inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

Molecular Formula C20H26N2O4S2
Molecular Weight 422.56
CAS No. 2034343-27-4
Cat. No. B2704662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS2034343-27-4
Molecular FormulaC20H26N2O4S2
Molecular Weight422.56
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3
InChIInChI=1S/C20H26N2O4S2/c1-28(24,25)18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-26-15-17)22-9-12-27-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23)
InChIKeyMKQNODNVTFCLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034343-27-4): Compound Identity and Research-Grade Procurement Baseline


N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034343-27-4, molecular formula C₂₀H₂₆N₂O₄S₂, MW 422.6 g/mol) is a fully synthetic small molecule characterized by a furan ring, a thiomorpholine moiety, and a para-methylsulfonylphenyl propanamide scaffold . It belongs to a broader chemotype of heterocyclic amides featuring thiomorpholine and aryl sulfone groups, a class that has been explored in patent literature for RORγt inhibitory activity relevant to inflammatory bowel disease, rheumatoid arthritis, and psoriasis [1]. The compound is currently catalogued exclusively by specialty research chemical suppliers and has not been the subject of published primary research articles or regulatory filings as of the search date.

Why Generic Substitution of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide Is Scientifically Unsupported


Within the thiomorpholine–furan–arylsulfonamide chemotype, even minor structural modifications can drastically alter target engagement, selectivity, and pharmacokinetic profile. The para-methylsulfonyl substituent on the phenyl ring of this compound provides distinct hydrogen-bond acceptor capacity and steric bulk compared to analogs bearing unsubstituted phenyl, trifluoromethylphenyl, or fluorophenyl groups . In the structurally related RORγt inhibitor series described in EP2738170A1, substitution at the terminal aryl position was shown to modulate both potency and metabolic stability [1]. Consequently, substituting this compound with a close analog—even one differing by a single sulfonyl moiety—without empirical validation risks invalidating assay results, confounding SAR interpretation, and wasting procurement resources.

Quantitative Differentiation Evidence for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide vs. Closest Analogs


Structural and Physicochemical Differentiation from the Phenylsulfonyl Analog (CAS 2034342-85-1)

The target compound differs from its closest commercial analog, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide (CAS 2034342-85-1), by the presence of a para-methyl group on the sulfonylphenyl ring . This methyl substitution increases molecular weight from 408.5 to 422.6 g/mol (+14.1 Da) and adds one hydrogen-bond acceptor. In the RORγt inhibitor series of EP2738170A1, analogous para-substitution of the terminal aryl ring shifted IC50 values by 3- to 10-fold in biochemical assays [1]. Although no direct head-to-head data exist for these exact two compounds, the structural precedent indicates that the methylsulfonyl variant is non-interchangeable with the phenylsulfonyl analog in target-based assays.

chemical biology probe development RORγt inhibition

Differentiation from the 2-Fluorophenyl Analog (CAS 2034573-38-9) via Sulfone Group Pharmacophore

The 2-fluorophenyl analog 3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide (CAS 2034573-38-9) lacks the sulfonyl group entirely . In RORγt inhibitor chemotypes, sulfonyl-containing compounds have been shown to engage the ligand-binding domain via distinct hydrogen-bonding networks that are absent in purely hydrophobic analogs [1]. Loss of the sulfone group eliminates a key pharmacophoric element, which in EP2738170A1 examples correlated with >10-fold reduction in RORγt binding affinity when the sulfonyl moiety was removed or replaced with methylene [1]. The target compound's para-methylsulfonylphenyl group thus represents a structurally encoded potency determinant that cannot be replicated by the 2-fluorophenyl analog.

medicinal chemistry RORγt transcription factor modulation

Predicted ADME Differentiation via Methylsulfonyl Metabolic Stability

The para-methylsulfonyl group is a well-characterized metabolic blocking group in medicinal chemistry. Its electron-withdrawing nature reduces oxidative metabolism at the para position of the phenyl ring compared to unsubstituted phenyl or electron-donating substituents [1]. In published RORγt inhibitor optimization campaigns, incorporation of sulfone groups improved human liver microsomal (HLM) intrinsic clearance by a factor of 2- to 5-fold over unsubstituted phenyl analogs [2]. While direct HLM data for the target compound are unavailable, the structural precedent supports superior metabolic stability relative to analogs lacking the methylsulfonyl motif, which has direct implications for in vivo pharmacokinetic studies.

drug discovery ADME metabolic stability

Recommended Application Scenarios for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide Based on Structural and Class-Level Evidence


RORγt Nuclear Receptor Probe Development and SAR Expansion

Given the compound's structural alignment with the RORγt inhibitor chemotype disclosed in EP2738170A1 [1], its primary recommended use is as a tool compound for exploring structure–activity relationships around the terminal aryl sulfone region. The para-methylsulfonyl group offers a distinct combination of hydrogen-bonding potential and steric profile not represented in existing commercial analogs. Researchers studying Th17 cell differentiation and IL-17-mediated inflammatory pathways can use this compound to probe the ligand-binding domain requirements for inverse agonism or antagonism of RORγt.

Metabolic Stability-Driven Hit-to-Lead Optimization

The methylsulfonyl moiety serves as a metabolically robust replacement for oxidation-prone phenyl positions [2]. This compound is suited for laboratories conducting microsomal stability screening panels where electron-withdrawing substituents are systematically evaluated to reduce intrinsic clearance. Its predicted superior stability profile relative to unsubstituted or fluoro-substituted analogs makes it a candidate for inclusion in cassette-stability studies aimed at prioritizing leads for in vivo pharmacokinetic profiling [3].

Negative Control or Comparator in Thiomorpholine-Furan Chemotype Studies

For research groups working on the broader thiomorpholine–furan–amide chemotype, this compound can serve as a structural comparator to assess the contribution of the methylsulfonyl group to target binding, selectivity, and ADME properties. Because closely related compounds such as the phenylsulfonyl analog (CAS 2034342-85-1) are commercially available, side-by-side testing can generate internally controlled datasets that quantify the specific contribution of para-methyl substitution .

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